(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-31-18-9-6-17(7-10-18)8-11-22-27-21(16-26)24(32-22)29-14-12-28(13-15-29)23(30)19-4-2-3-5-20(19)25/h2-11H,12-15H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABUEYQVZGKGW-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a piperazine ring, a methoxystyryl group, and an oxazole moiety. Its molecular formula is C22H24FN5O2, with a molecular weight of approximately 423.5 g/mol. The specific arrangement of these functional groups is believed to contribute to its biological effects.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of PARP1 Activity : Studies have demonstrated that (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile can inhibit the activity of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. This inhibition can lead to increased cell death in cancer cells by preventing their ability to repair DNA damage .
- Antitumor Activity : The compound has shown promising antitumor properties in various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several case studies have explored the efficacy and safety of (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile:
- In Vitro Studies : In vitro experiments using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage .
- Animal Models : Animal studies have shown that administration of the compound led to reduced tumor growth compared to control groups, supporting its potential use as an antitumor agent .
- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects noted in preliminary studies .
Comparison with Similar Compounds
(a) (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile
- Key Difference : The methoxy group is at the 3-position of the styryl ring instead of the 4-position.
(b) (E)-2-(4-chlorostyryl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Key Difference : Chlorine replaces the methoxy group at the styryl para-position.
- Impact : The electron-withdrawing chlorine atom reduces electron density on the styryl ring, which may alter π-π stacking interactions. The molecular weight increases slightly (436.9 vs. 436.9 g/mol for the target compound), but the chloro group could reduce solubility in polar solvents compared to methoxy .
(c) (E)-2-(4-ethoxystyryl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
- Key Differences :
- Ethoxy replaces methoxy at the styryl para-position.
- Thiophene-2-carbonyl substitutes the 2-fluorobenzoyl group on the piperazine.
- The thiophene moiety introduces sulfur-mediated interactions (e.g., van der Waals forces) but may reduce metabolic stability compared to the fluorobenzoyl group .
Analogs with Modified Piperazine Substituents
(a) 5-[4-(2-Fluorobenzoyl)-1-piperazinyl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Key Difference : A 2-fluorophenyl group replaces the styryl moiety.
- Impact : The absence of the styryl linker reduces conformational flexibility, likely diminishing binding to extended hydrophobic pockets. The molecular weight decreases (406.4 g/mol vs. 436.9 g/mol), and the ortho-fluorine on the phenyl ring may introduce steric hindrance .
Physicochemical and Pharmacokinetic Comparison
Q & A
Basic: What synthetic strategies are recommended for constructing the oxazole-4-carbonitrile core in this compound?
Answer:
The oxazole-4-carbonitrile scaffold can be synthesized via cyclization reactions using α-haloketones or via [3+2] cycloaddition of nitriles with carbonyl intermediates. For example:
- Step 1: Prepare the oxazole ring by reacting a β-ketonitrile precursor with an appropriate electrophile (e.g., NH₃ or substituted amines) under acidic conditions.
- Step 2: Introduce the 4-methoxystyryl group via Heck coupling or Wittig reaction, ensuring stereochemical control (E-configuration) by optimizing reaction temperature and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) .
- Step 3: Incorporate the 4-(2-fluorobenzoyl)piperazine moiety using nucleophilic substitution or amide coupling, with careful protection/deprotection of reactive sites (e.g., Boc protection for piperazine) .
Advanced: How can Design of Experiments (DoE) optimize the stereoselective introduction of the (E)-4-methoxystyryl group?
Answer:
- Variables: Test catalyst type (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), temperature (80–120°C), and stoichiometry of reactants.
- Response Metrics: Yield, E/Z ratio (analyzed via HPLC or NOESY NMR), and purity.
- Statistical Modeling: Use a Central Composite Design (CCD) to identify interactions between variables. For instance, higher Pd catalyst loading may improve coupling efficiency but increase side-product formation. Flow chemistry systems (e.g., continuous-flow reactors) can enhance reproducibility and scalability .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- X-ray Crystallography: Resolve the E-configuration of the styryl group and piperazine conformation (e.g., chair vs. boat) using SHELXL refinement .
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and styryl protons (J = 16 Hz for trans coupling).
- ¹³C NMR: Confirm the carbonitrile signal (δ 110–120 ppm) and fluorobenzoyl carbonyl (δ 165–170 ppm).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?
Answer:
- Metabolite Screening: Use LC-MS/MS to identify active metabolites that may enhance in vivo activity (e.g., demethylation of the methoxy group) .
- Pharmacokinetic (PK) Studies: Measure plasma protein binding, half-life, and tissue distribution to correlate exposure with efficacy.
- Orthogonal Assays: Validate target engagement using biophysical methods (e.g., SPR for binding affinity) or cellular thermal shift assays (CETSA) .
Basic: What computational tools predict the compound’s binding mode with potential biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like autotaxin or kinases. Prioritize fluorobenzoyl and piperazine moieties for hydrophobic/π-π interactions .
- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding with active-site residues.
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing fluorine) with activity using descriptors like logP and polar surface area .
Advanced: How to ensure stereochemical integrity during multi-step synthesis?
Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers at intermediate stages.
- X-ray Validation: Confirm absolute configuration of crystalline intermediates (e.g., oxazole ring) via SHELXL refinement .
- Circular Dichroism (CD): Monitor optical activity of key intermediates to detect racemization.
Basic: What protocols assess the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- HPLC Monitoring: Track degradation products (e.g., hydrolysis of the carbonitrile to amide) using C18 columns and UV detection at 254 nm .
- Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months to predict shelf-life.
Advanced: How to design structure-activity relationship (SAR) studies for fluorobenzoyl modifications?
Answer:
- Substitution Patterns: Synthesize analogs with Cl, CF₃, or OMe groups at the benzoyl para position. Compare IC₅₀ values in enzyme assays .
- Bioisosteric Replacement: Replace fluorine with bioisosteres like chlorine or trifluoromethyl to evaluate steric/electronic effects.
- Crystallographic Analysis: Co-crystallize analogs with target proteins (e.g., autotaxin) to visualize binding interactions and guide further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
